N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h1-8H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQAWYEZXHCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 2-aminobenzothiazole with 3-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has indicated potential therapeutic uses, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
3-(trifluoromethyl)benzamide: Lacks the benzothiazole moiety, which may influence its reactivity and applications.
2-aminobenzothiazole: A precursor in the synthesis of N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the benzothiazole and trifluoromethyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed exploration of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with a trifluoromethyl group. This unique substitution pattern enhances its lipophilicity and potential biological activity. The molecular formula is with a molecular weight of approximately 340.3 g/mol. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly affect the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell signaling pathways, particularly tyrosine kinases. This inhibition can prevent the proliferation of cancer cells, highlighting its potential as an anticancer agent. For instance, studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:
These findings suggest that this compound could be a promising candidate for further development as an anticancer therapeutic.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown potential antimicrobial activity. Benzothiazole derivatives are known for their antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Bacillus subtilis | 64 µg/mL |
These results indicate that the compound could be further explored for its potential use in treating bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:
- In vitro Anticancer Activity : A study evaluated various benzothiazole derivatives against different cancer cell lines and reported that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .
- Mechanism of Action : Research has suggested that the mechanism of action for these compounds may involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
- Toxicity Studies : Toxicity assessments revealed that while these compounds are effective against cancer cells, they demonstrate lower toxicity towards normal human cells, indicating a favorable therapeutic index.
Q & A
Basic: How can researchers optimize the synthesis of N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide to maximize yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature and pH : Maintain 60–80°C and pH 7–8 during condensation of benzothiazole hydrazine with trifluoromethylbenzoyl chloride to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility of intermediates .
- Catalysts : Employ coupling agents like HATU or EDCI for amide bond formation, improving reaction efficiency .
Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel (ethyl acetate/hexane gradient) .
Advanced: What strategies address challenges in synthesizing multi-step derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
Multi-step synthesis demands orthogonal protection-deprotection strategies:
- Functional Group Compatibility : Protect the benzothiazole NH group with Boc to prevent undesired nucleophilic attacks during subsequent reactions .
- Modular Synthesis : Use Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the trifluoromethylbenzamide position .
- Scale-Up Considerations : Optimize microwave-assisted synthesis for rapid heating/cooling cycles, reducing reaction time by 40% .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Standard characterization protocols include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm amide bond formation (δ 8.2–8.5 ppm for aromatic protons) and trifluoromethyl group presence (δ 120–125 ppm in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 355.08 for C₁₅H₁₀F₃N₂OS) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Address discrepancies through:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and normalize data to positive controls (e.g., doxorubicin) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for variability in in vivo vs. in vitro results .
- Dose-Response Curves : Generate IC₅₀ values across ≥3 independent replicates to confirm potency trends .
Basic: What biological screening models are suitable for initial evaluation of this compound?
Methodological Answer:
Prioritize the following assays:
- Antimicrobial Activity : Broth microdilution against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), with MIC values <50 µg/mL deemed promising .
- Cytotoxicity : MTT assay on MCF-7 breast cancer cells, comparing viability reduction to untreated controls .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition at 10 µM .
Advanced: How can computational methods predict the binding mode of this compound to therapeutic targets?
Methodological Answer:
Use molecular docking and MD simulations :
- Target Selection : Focus on validated targets (e.g., EGFR kinase or PARP-1) using PDB structures (e.g., 1M17 for EGFR) .
- Docking Software : AutoDock Vina with Lamarckian GA parameters (grid size 60×60×60 Å, exhaustiveness=20) .
- Binding Affinity Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine models .
Basic: How can researchers mitigate solubility issues during in vitro testing?
Methodological Answer:
Improve solubility via:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Prepare hydrochloride salts by reacting the free base with HCl in ethanol .
- Particle Size Reduction : Nano-milling (200–400 nm particle size) to increase surface area and dissolution rate .
Advanced: What in silico tools are effective for predicting ADMET properties?
Methodological Answer:
Leverage computational platforms:
- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s), CYP450 inhibition, and hERG cardiotoxicity risk .
- Metabolite Identification : GLORY or Meteor Nexus to predict Phase I/II metabolites, prioritizing stable derivatives for synthesis .
Basic: What stability studies are essential for long-term storage of this compound?
Methodological Answer:
Conduct accelerated stability testing:
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks .
- Analytical Monitoring : Track degradation products via HPLC-MS and quantify using peak area normalization .
- Storage Recommendations : Store lyophilized powder at −20°C under argon to prevent hydrolysis/oxidation .
Advanced: How can researchers design analogs to improve selectivity against off-target receptors?
Methodological Answer:
Apply structure-based drug design :
- Pharmacophore Mapping : Identify critical motifs (e.g., trifluoromethyl for hydrophobic interactions) using MOE or Schrödinger .
- Selectivity Filters : Introduce bulky substituents (e.g., tert-butyl) at the benzothiazole C6 position to sterically block off-target binding .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog-target complexes to prioritize synthetically feasible candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
